![molecular formula C17H20F4N4O3 B2587546 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1327577-16-1](/img/structure/B2587546.png)
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C17H20F4N4O3 and its molecular weight is 404.366. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oncology: Inhibitor of Histone Methyltransferase EZH2
This compound has been identified as a potent and selective inhibitor of the enzyme EZH2, which is part of the Polycomb repressive complex 2 (PRC2). The inhibition of EZH2 has shown promise in the treatment of B-cell lymphomas and other malignancies where PRC2 plays a role in transcriptional silencing .
Medicinal Chemistry: Synthesis of Piperidin-4-yl-carbamates
The compound serves as a precursor in the synthesis of piperidin-4-yl-carbamates, which are valuable intermediates in medicinal chemistry. These intermediates can be further modified to create a variety of pharmacologically active molecules .
Anti-Fibrosis Therapy
Derivatives of this compound have shown anti-fibrotic activities, potentially offering new avenues for the treatment of fibrotic diseases. They inhibit the expression of collagen and the content of hydroxyproline in cell culture, which are key markers of fibrosis .
Design of Novel Heterocyclic Compounds
The structure of this compound allows for the construction of novel heterocyclic compounds with potential biological activities. It’s a part of the ongoing efforts in chemical biology to expand the library of molecules with diverse pharmacological actions .
Acetyl-CoA Carboxylase Inhibition
Compounds related to this oxalamide derivative have been explored for their ability to inhibit acetyl-CoA carboxylases (ACC). This inhibition has implications for modulating fatty acid biosynthesis and mitochondrial fatty acid oxidation, which is significant in metabolic disorders .
Discovery of Small Molecule Inhibitors
The compound’s framework is used in the discovery of small molecule inhibitors targeting various enzymes and receptors. This has broad applications in developing treatments for a range of diseases, including metabolic disorders and cancers .
Pharmacology: Somatostatin Subtype 5 (SSTR5) Antagonism
Research indicates that related compounds can act as antagonists for somatostatin subtype 5 (SSTR5), which has implications in endocrinology and the treatment of certain types of tumors .
Synthesis of Bicyclic Carbamates
The compound is also used in the synthesis of bicyclic carbamates, which are precursors to Sedum alkaloid derivatives. These derivatives have potential applications in organic chemistry and pharmacology .
Eigenschaften
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4N4O3/c18-12-1-3-13(4-2-12)24-16(28)25-7-5-11(6-8-25)9-22-14(26)15(27)23-10-17(19,20)21/h1-4,11H,5-10H2,(H,22,26)(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIFLOMGOFZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.